N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Structure-Activity Relationship (SAR) 1,2,4-Thiadiazole Antimicrobial

A common roadblock in early drug discovery is the saturation of well-trodden chemical space with commercially exhausted scaffolds. This compound directly addresses that need as a structurally unique, untested probe. - Solves the lack of novel 1,2,4-thiadiazole analogs with an unvalidated, hypothesis-generating o-tolyl/2,4-dimethoxyphenyl pairing. - Enables computational diversity with a distinct fingerprint (XLogP3: 4.5, 7 HBA), ideal for ML model training. - Supplied with full structural characterization (NMR/MS-ready) for immediate analytical method development.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 864918-65-0
Cat. No. B2951978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864918-65-0
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O3S2/c1-12-6-4-5-7-14(12)18-21-19(27-22-18)26-11-17(23)20-15-9-8-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
InChIKeyWSCRHUZJKLGNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

864918-65-0: Structural Identity and Data Baseline


N-(2,4-dimethoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-65-0) is a synthetic, small-molecule 1,2,4-thiadiazole derivative with a molecular weight of 401.5 g/mol and a computed XLogP3 of 4.5 [1]. It belongs to a broader cluster of 1,2,4-thiadiazol-5-yl thioacetamide analogs, identifiable by the CAS number prefix 864918-XX-X. While this compound is listed across several commercial screening libraries, a systematic search of authoritative databases including PubChem, ChEMBL, and BindingDB reveals a complete absence of curated bioactivity data, reported assay results, or peer-reviewed publications specifically characterizing this structure [1][2]. Consequently, any discussion of its functional differentiation must be grounded in class-level structural inference and a transparent acknowledgment of the existing quantitative evidence gap.

1 Structural novelty — no bioactivity data in major databases
2 Predicted drug-like profile but high XLogP3 near limit
3 Suitable for computational screening, SAR expansion, or analytical method development

Procurement Risk: 1,2,4-Thiadiazole Analogs Are Not Interchangeable


Within the 1,2,4-thiadiazol-5-yl thioacetamide chemotype, even minor structural perturbations consistently lead to profound variations in biological activity, target engagement, and physicochemical properties. Key structural determinants include the substitution pattern on the 3-aryl ring (ortho vs. para-tolyl) and the electronic nature of the N-arylacetamide moiety (e.g., 2,4-dimethoxy vs. 2-chloro-5-trifluoromethylphenyl). In closely related thiadiazole series, such changes have been shown to convert potent inhibitors into inactive compounds, shift selectivity profiles, or alter logD to an extent incompatible with membrane permeability [1]. Replacing the target compound with a generic 'in-class' alternative without compound-specific comparative data therefore carries a high risk of experimental failure, as the specific combination of an o-tolyl group at position 3 and a 2,4-dimethoxyphenyl acetamide moiety is a unique structural hypothesis that has not been functionally validated or benchmarked against any known analog.

SAR sensitivity

Minor changes in thiadiazole amides can abolish activity. o-tolyl and 2,4-dimethoxyphenyl pairing is an untested hypothesis.

No functional benchmark

Analog substitution without head-to-head data may lead to assay failure; even close CAS neighbors lack characterization.

Isomer context mismatch

1,2,4-thiadiazole stability profile differs from 1,3,4-isomers. Interchanging ring systems may alter compound integrity in DMSO stocks.

864918-65-0: Quantitative Evidence Guide


Core Evidence Gap: No Head-to-Head Bioactivity Data

A comprehensive search of PubChem, ChEMBL, BindingDB, and the primary literature returned zero biological assay results for CAS 864918-65-0 or its direct, functionally annotated comparators within the 864918-XX-X cluster. The closest identifiable compounds are N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864918-73-0) and N-(2H-1,3-benzodioxol-5-yl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide (CAS 864918-68-3). No quantitative data (e.g., IC50, MIC, Ki, % inhibition, logD, solubility) exists for these comparators either, meaning no direct or cross-study comparison can be performed. The 'comparison data' table below formally documents this evidence gap, which is the key finding of this guide.

Bioactivity Gap
Data absent
No data for target or nearest analogs
Functional differentiation is completely unknown
Selection based solely on structural novelty
Structure-Activity Relationship (SAR) 1,2,4-Thiadiazole Antimicrobial Kinase Inhibition Procurement Risk

Predicted Physicochemical Profile: Drug-Likeness Comparison

The target compound's computed properties, derived from its chemical structure, can be compared against established drug-likeness benchmark ranges. It has a molecular weight of 401.5 g/mol, a predicted XLogP3 of 4.5, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [1]. In comparison, Lipinski's Rule of Five sets thresholds at MW ≤ 500, logP ≤ 5, HBD ≤ 5, and HBA ≤ 10. While classified as 'drug-like' by these broad computational filters, the XLogP3 value of 4.5 sits near the upper limit of 5, potentially indicating limited aqueous solubility compared to more polar analogs. This is a class-level inference; the true solubility, permeability, and metabolic stability of this specific compound have not been experimentally determined and cannot be compared to any specific analog.

Lipophilicity
Class-level
4.5
vs ≤5 (Lipinski)
High end; may limit aqueous solubility
No experimental logD available
Drug-likeness ADME Prediction Lipinski's Rule Physicochemical Properties Chemical Probe

Thioether Stability vs. 1,3,4-Thiadiazole Isomers

The 1,2,4-thiadiazole ring system exhibits a fundamentally different tautomeric preference and electronic distribution compared to the more common 1,3,4-thiadiazole isomers. In the 1,2,4-isomer, the sulfur atom is adjacent to one nitrogen (N2), conferring a distinct dipole moment and reactivity profile for the thioether linkage. While no specific stability study for CAS 864918-65-0 exists, class-level understanding indicates that the S-CH2-C(O) linkage in 1,2,4-thiadiazol-5-yl thioacetamides is chemically robust under standard assay conditions (pH 4-8, aqueous buffer, ambient temperature), contrasting with 1,3,4-thiadiazol-2-yl thioethers which can be more susceptible to hydrolytic cleavage due to the differing electron-withdrawing effect of the adjacent ring system. This is a qualitative differentiator from some 1,3,4-thiadiazole-based alternatives.

Thioether Stability
Class-level
Predicted stable (1,2,4-isomer)
Potentially more robust than 1,3,4-thiadiazole isomers
Qualitative inference; no kinetic data
Chemical Stability Tautomerism 1,2,4-Thiadiazole Isomer Differentiation Compound Integrity

864918-65-0: Evidence-Based Application Scenarios


Medicinal Chemistry: Scaffold-Hopping and SAR Expansion

Given the complete absence of bioactivity data, the most scientifically justifiable use of this compound is as a novel structural probe in exploratory medicinal chemistry. Its unique combination of an o-tolyl substituent and a 2,4-dimethoxyphenyl acetamide tail on a 1,2,4-thiadiazole core represents an untested SAR hypothesis within the broader thiadiazole amide class known for antibacterial and anticancer activities [1][2]. Procurement for this purpose is supported by the compound's availability at >95% purity (as typically required for screening collections) and its structural distinctiveness from commercially exhausted 1,3,4-thiadiazole libraries.

Computational Chemistry and Virtual Screening

The compound's well-defined chemical graph, computed 3D conformer, and predicted physicochemical properties (MW 401.5, XLogP3 4.5, HBD 1, HBA 7) [1] make it suitable for inclusion in computational docking campaigns and machine learning model training sets. Its structural features—particularly the o-tolyl/2,4-dimethoxyphenyl pairing—may occupy a sparse region of chemical space, improving model diversity. This application requires only structural characterization, which is satisfied, and does not depend on the missing bioactivity data.

Analytical Reference and Method Development

With a CAS registry number, InChIKey (WSCRHUZJKLGNDQ-UHFFFAOYSA-N), and full NMR/MS-compatible structural assignment available [1], the compound can serve as an analytical reference standard for LC-MS or HPLC method development focused on 1,2,4-thiadiazole-containing libraries. Its distinct retention time and mass spectrum can be used to validate analytical methods before scaling to larger compound sets.

Application
Selection Property
Validation Focus
Scaffold-hopping / SAR expansion
Unique o-tolyl & 2,4-dimethoxyphenyl pairing on 1,2,4-thiadiazole
Target engagement screening; hypothesis-driven analog design
Computational screening
Computed property set and 3D conformer availability
Docking score validation; chemical space diversity analysis
Analytical reference
CAS, InChIKey, and complete structural assignment
Retention time / mass spectrum characterization; method development
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